molecular formula C22H17ClN2O5 B1443749 Fenquinotrione CAS No. 1342891-70-6

Fenquinotrione

Cat. No. B1443749
M. Wt: 424.8 g/mol
InChI Key: KPSTXQYTZBZXMM-UHFFFAOYSA-N
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Description

Fenquinotrione is a novel herbicide that can control a wide range of broadleaf and sedge weeds with excellent rice selectivity . It was discovered and developed by Kumiai Chemical Industry Co., Ltd .


Synthesis Analysis

Fenquinotrione and its derivatives and metabolites were synthesized by the Kumiai Chemical Industry Co., Ltd .


Molecular Structure Analysis

The docking study suggested that the 1,3-diketone moiety of fenquinotrione formed a bidentate interaction with Fe(II) at the active site . Furthermore, π–π stacking interactions occurred between the oxoquinoxaline ring and the conserved Phe409 and Phe452 rings .


Chemical Reactions Analysis

Fenquinotrione potently inhibited the 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity in Arabidopsis thaliana .


Physical And Chemical Properties Analysis

Fenquinotrione is a pale yellow powder with a melting point of 157.6°C . Its solubility in water is 17.3 mg/L at 20°C . The Log P ow values are 2.91 (pH 1.0), 1.59 (pH 4.0), and 0.33 (pH 7.0) .

Scientific Research Applications

Herbicidal Efficacy and Selectivity

Fenquinotrione, a novel herbicide, exhibits remarkable efficacy in controlling a wide range of broadleaf and sedge weeds, particularly in rice cultivation. Yamamoto et al. (2021) investigated its mechanism of action, discovering that fenquinotrione effectively inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in Arabidopsis thaliana. This action occurs due to the compound's ability to interact with the active site of the enzyme, indicating a mechanism similar to other HPPD inhibitors. The study also noted significant herbicidal activity differences between rice and sedge species, suggesting a unique selectivity profile of fenquinotrione towards rice safety, attributed to its potent metabolism in rice plants (Yamamoto et al., 2021).

Development and Registration for Agricultural Use

Nagamatsu et al. (2022) discussed the development of fenquinotrione by Kumiai Chemical Industry Co., Ltd., highlighting its registration in Japan in 2018. The compound's efficacy against a variety of weeds and its safety profile in rice cultivation were emphasized. Metabolic and molecular studies identified specific pathways responsible for fenquinotrione's safety in rice, involving CYP81A6-mediated demethylation and subsequent glucose conjugation. The registration of fenquinotrione marked its entry into the market, supporting efficient food production with its high efficacy and selectivity (Nagamatsu et al., 2022).

Risk Assessment and Safety Evaluation

A risk assessment of fenquinotrione by the Food Safety Commission of Japan (FSCJ) was conducted, as presented in a 2017 study. This assessment included various studies to evaluate the safety profile of fenquinotrione. One major adverse effect observed was ocular toxicity in rats, commonly seen with other 4-HPDDase inhibitors. The evaluation covered aspects like neurotoxicity, fertility, teratogenicity, and genotoxicity, establishing an acceptable daily intake (ADI) for dietary risk assessment. This comprehensive safety evaluation of fenquinotrione provided insights into its potential risks and safe usage guidelines (Food safety, 2017).

Safety And Hazards

Fenquinotrione may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, and avoiding release to the environment .

Future Directions

Fenquinotrione was registered in Japan in 2018, and various products containing fenquinotrione have been launched . With its high efficacy and excellent rice selectivity, it is believed that fenquinotrione will contribute to efficient food production in the future .

properties

IUPAC Name

2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSTXQYTZBZXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158629
Record name 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenquinotrione

CAS RN

1342891-70-6
Record name Fenquinotrione [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342891706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[8-chloro-4-(4-methoxyphenyl)-3-oxo-quinoxaline-2-carbonyl]cyclohexane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENQUINOTRIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX4K9LB1C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
S Yamamoto, Y Tanetani, C Uchiyama… - Journal of pesticide …, 2021 - jstage.jst.go.jp
… Fenquinotrione is a novel herbicide that can control a wide range of broadleaf and sedge weeds with excellent rice selectivity. We revealed that fenquinotrione … of fenquinotrione formed …
Number of citations: 8 www.jstage.jst.go.jp
FSC of Japan - Food Safety, 2017 - ncbi.nlm.nih.gov
Food Safety Commission of Japan (FSCJ) conducted a risk assessment of fenquinotrione (CAS No. 1342891-70-6), a triketone herbicide, based on results from various studies. A major …
Number of citations: 3 www.ncbi.nlm.nih.gov
A Nagamatsu, K Ueda, R Tamai, S Tani… - Journal of Pesticide …, 2022 - jstage.jst.go.jp
… Fenquinotrione was registered in Japan in 2018, and various products containing fenquinotrione … With its high efficacy and excellent rice selectivity, we believe that fenquinotrione will …
Number of citations: 9 www.jstage.jst.go.jp
Y Jo, S Park, A You, JA Oh, MH Jeong - 한국농약과학회학술발표대회 …, 2018 - dbpia.co.kr
The toxicity evaluation of fenquinotrione was carried out with the results from toxicological data. Oral absorption was approximately 72%, based on bile duct cannulated rat study. …
Number of citations: 2 www.dbpia.co.kr
SH Choi, HY Lee, HY Choi, MS Yun… - 한국잡초학회별책(학술 …, 2019 - dbpia.co.kr
1PU BOE GJFME UFTU PG 4$ GPSNVMBUJPO PG &GGFFEB B OFX TFMFDUJWF IFSCJDJEF EFWFMPQFE CZ, VNJBJ $ IFNJDBM* OEVTUSZ $ P-UE XBT DPOEVDUFE UP …
Number of citations: 0 www.dbpia.co.kr
JS Park, JA Do, HS Lee, SM Cho, HS Shin… - Journal of Food …, 2019 - foodsafety.or.kr
An analytical method was developed for the determination of fenquinotrione, a triketone herbicide, in agricultural products. Fenquinotrione was metabolized to KIH-3653-M-2 in plants. …
Number of citations: 2 www.foodsafety.or.kr
SH Choi, HY Lee, HY Choi, MS Yun… - 한국잡초학회별책(학술 …, 2022 - dbpia.co.kr
Herbicidal Effects of Fenquinotrione (Effeeda®) 0.67% GR in Pot and Field Test at Pre-emergence for Rice - 한국잡초학회 별책(학술대회 초록집) - 한국잡초학회 : 논문 …
Number of citations: 0 www.dbpia.co.kr
B He, J Dong, HY Lin, MY Wang, XK Li… - Journal of agricultural …, 2019 - ACS Publications
… herbicide, fenquinotrione, which … , fenquinotrione, the first inhibitor containing a bicyclic core, was recently developed as a commercial HPPD-inhibiting herbicide. Fenquinotrione, …
Number of citations: 47 pubs.acs.org
DM Barber - Journal of Agricultural and Food Chemistry, 2022 - ACS Publications
… (38) Inspired by these activities, Syngenta started to work on their own bicyclic systems to replace the quinoxalinone of fenquinotrione (43), focusing on the introduction of additional …
Number of citations: 16 pubs.acs.org
A Nagamatsu - Jpn. J. Pestic. Sci, 2019
Number of citations: 3

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